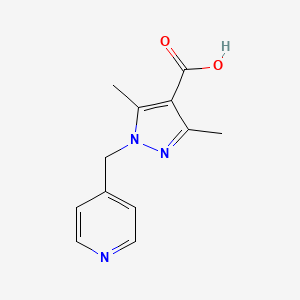

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

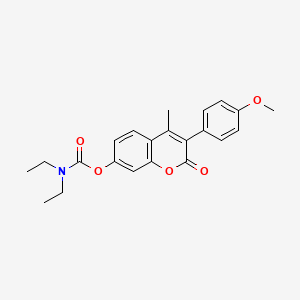

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . The 3,5-dimethyl groups suggest that there are methyl groups attached to the 3rd and 5th carbon atoms of the pyrazole ring. The 1-(pyridin-4-ylmethyl) group indicates a pyridine ring attached to the 1st nitrogen of the pyrazole ring via a methylene bridge. The carboxylic acid group is attached to the 4th carbon of the pyrazole ring .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The specific synthesis pathway for “3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid” would depend on the starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of a compound like this would typically be confirmed using techniques such as X-ray crystallography , Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors or intermediates in the synthesis of more complex molecules . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would typically be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analyses (such as NMR and IR spectroscopy) .Wissenschaftliche Forschungsanwendungen

Pyrazole Derivatives in Kinase Inhibition

Pyrazole derivatives, including compounds like 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, have been identified as versatile scaffolds in the design of kinase inhibitors. These compounds are capable of binding to kinases in multiple modes, primarily at the hinge region, but can also form additional interactions within the kinase pocket. This versatility makes them crucial for developing potent and selective kinase inhibitors. Their significance is highlighted by numerous patents and peer-reviewed articles, underscoring their application in targeting a broad range of kinase-related disorders (Wenglowsky, 2013).

Hybrid Catalysts in Synthesis

The compound is part of the broader class of pyrazole derivatives that find application in the synthesis of complex molecules. Recent studies have emphasized the use of hybrid catalysts for synthesizing structurally diverse heterocycles, including pyranopyrimidine scaffolds, which are crucial precursors in medicinal chemistry. These catalysts facilitate one-pot multicomponent reactions, offering synthetic flexibility and opening pathways for developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Biological Applications of Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives, including the specific compound , are highlighted for their broad biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. These compounds are key in heterocyclic chemistry for their biological and pharmacological potential. Their synthetic versatility and the range of biological activities make them a focal point of research for developing new therapeutic agents (Cetin, 2020).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . The specific mechanism of action of “3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid” would depend on its specific biological target .

Eigenschaften

IUPAC Name |

3,5-dimethyl-1-(pyridin-4-ylmethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-11(12(16)17)9(2)15(14-8)7-10-3-5-13-6-4-10/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTMSHKLEFWZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=NC=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Bicyclo[3.1.0]hexanyl)acetic acid](/img/structure/B2801741.png)

![2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2801744.png)

![N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2801751.png)

![3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide](/img/structure/B2801752.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2801755.png)

![4-(morpholinosulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2801756.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2801758.png)

![3-(4-methylbenzyl)-2-((3-methylbenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2801759.png)

![N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea](/img/structure/B2801761.png)

![6-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2801762.png)